phenyl 2-[(4-nitrobenzyl)oxy]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 2-[(4-nitrophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(26-17-6-2-1-3-7-17)18-8-4-5-9-19(18)25-14-15-10-12-16(13-11-15)21(23)24/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUQNZYWDXRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Phenyl 2 4 Nitrobenzyl Oxy Benzoate
Established Synthetic Routes
The primary approach to synthesizing phenyl 2-[(4-nitrobenzyl)oxy]benzoate relies on the sequential or convergent assembly of its core components. This involves the formation of the phenyl benzoate (B1203000) structure and the introduction of the nitrobenzyl ether group.
Esterification Processes and Optimized Reaction Conditions
The formation of the phenyl benzoate core is a critical step, typically achieved through esterification. Phenyl benzoate is an ester that can be formed by the condensation of phenol (B47542) and benzoic acid. targetmol.comnih.gov A common laboratory-scale method for this transformation is the Schotten-Baumann reaction. medpharma12.comyoutube.comijrpr.comresearchgate.net This reaction involves treating phenol with benzoyl chloride in the presence of a base, such as sodium hydroxide (B78521). medpharma12.comyoutube.comijrpr.comresearchgate.netyoutube.com The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride, displacing the chloride and forming the ester. medpharma12.comyoutube.com Vigorous shaking is often employed to ensure proper mixing of the reactants. medpharma12.com
For industrial-scale synthesis, direct esterification of phenols with carboxylic acids is a more desirable route as it avoids the use of costly acid chlorides and produces water as the only byproduct. google.com One patented process describes the reaction of phenols with carboxylic acids in the presence of a catalytic blend of a borate (B1201080) (like boric acid) and sulfuric acid. google.com This method allows for the direct formation of phenyl esters from relatively inexpensive starting materials. google.com
| Parameter | Schotten-Baumann Reaction | Direct Esterification |
| Reactants | Phenol, Benzoyl Chloride | Phenol, Carboxylic Acid |
| Reagents | Base (e.g., NaOH) | Borate-Sulfuric Acid Catalyst |
| Byproducts | NaCl, H2O | H2O |
| Scale | Laboratory | Industrial |
Strategic Assembly of Molecular Precursors
The synthesis of this compound requires the strategic assembly of the necessary precursors. A plausible retrosynthetic analysis would disconnect the molecule at the ether and ester linkages. This suggests two primary forward strategies:
Etherification followed by Esterification: In this approach, 2-hydroxybenzoic acid (salicylic acid) would first be etherified with 4-nitrobenzyl chloride. The resulting 2-[(4-nitrobenzyl)oxy]benzoic acid would then be esterified with phenol to yield the final product. The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. cdnsciencepub.comwikipedia.orgmasterorganicchemistry.com In this case, the phenoxide of salicylic (B10762653) acid would be reacted with 4-nitrobenzyl chloride.
Esterification followed by Etherification: Alternatively, phenyl salicylate (B1505791) (phenyl 2-hydroxybenzoate) could be synthesized first. This intermediate would then be subjected to etherification with 4-nitrobenzyl chloride under basic conditions to introduce the nitrobenzyl ether moiety.
Exploration of Alternative Synthetic Approaches
Beyond the traditional methods, researchers are continuously exploring more efficient and sustainable synthetic routes.
Considerations for Chemo-enzymatic Synthesis
Chemo-enzymatic methods offer a green alternative to traditional chemical synthesis. researchgate.net Lipases are commonly used enzymes for catalyzing esterification reactions. nih.gov For example, Candida rugosa lipase (B570770) has been used for the synthesis of methyl benzoate. nih.gov The enzymatic synthesis of benzyl (B1604629) benzoate has also been achieved using immobilized enzymes and various acyl donors. researchgate.netresearchgate.net In the context of this compound, a lipase could potentially be used to catalyze the esterification of 2-[(4-nitrobenzyl)oxy]benzoic acid with phenol. However, factors such as solvent choice, water content, and potential enzyme inhibition by the substrates would need to be carefully optimized. nih.gov
| Enzyme | Substrates | Product | Key Findings |
| Candida rugosa lipase | Benzoic acid, Methanol | Methyl benzoate | Reaction is performed in a hexane (B92381)/toluene mixture; water content is crucial for enzyme activity. nih.gov |
| Immobilized lipases (e.g., Novozym 435) | Benzoic anhydride (B1165640), Benzyl alcohol | Benzyl benzoate | Benzoic anhydride is an effective acyl donor; the reaction can be performed solvent-free. researchgate.net |
Evaluation of Palladium-Catalyzed Coupling Reactions in Analogous Systems
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commit.eduacs.org While direct application to the synthesis of this compound might not be the most straightforward approach, analogous systems provide valuable insights. For instance, palladium catalysts have been used for the α-arylation of esters, a process that forms a C-C bond adjacent to the ester carbonyl group. mdpi.commit.edu More relevantly, palladium-catalyzed C–O cross-coupling reactions have been developed for the synthesis of alkyl aryl ethers from alcohols and aryl halides. nih.gov This could potentially be adapted for the etherification step in the synthesis of the target molecule, although the Williamson ether synthesis is generally more direct for this specific transformation. Palladium catalysis is also employed in the synthesis of esters from aroyl chlorides and alcohols, including sterically hindered tertiary alcohols. researchgate.net
Mitigation of Synthetic Challenges and Byproduct Management
Both esterification and etherification reactions can present challenges and lead to the formation of byproducts. In the Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially with secondary or tertiary alkyl halides. masterorganicchemistry.comyoutube.com Since 4-nitrobenzyl chloride is a primary halide, this is less of a concern. However, self-condensation of the starting materials or hydrolysis of the ester product are potential side reactions that need to be controlled by optimizing reaction conditions.
In Fischer esterification, the reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the product. brainly.com In the Schotten-Baumann reaction, excess benzoyl chloride can react with water, and the hydrolysis of the ester product can occur under the basic reaction conditions. Careful control of stoichiometry and reaction time is therefore important.
Purification of the final product, this compound, would likely involve techniques such as recrystallization to remove unreacted starting materials and byproducts. medpharma12.com The progress of the reaction and the purity of the product can be monitored by techniques like thin-layer chromatography (TLC). researchgate.net
Control and Removal of Reaction Byproducts
A critical aspect of synthesizing this compound with high purity is the effective management of potential byproducts. The primary synthetic route, the Williamson ether synthesis, while generally efficient, can lead to the formation of several undesired substances.
The main byproduct concerns in this synthesis are detailed below:
Elimination Products: Under the basic conditions required for the Williamson ether synthesis, the 4-nitrobenzyl halide can undergo an elimination reaction (E2) to form 4-nitrostyrene, particularly if a strong, sterically hindered base is used or if the reaction is conducted at elevated temperatures. The use of a primary benzylic halide like 4-nitrobenzyl bromide or chloride helps to minimize this side reaction as primary halides are less prone to elimination than secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com
C-Alkylation Products: The phenoxide intermediate derived from phenyl salicylate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of isomers where the 4-nitrobenzyl group is attached directly to the benzene (B151609) ring of the salicylate moiety. jk-sci.com The use of polar aprotic solvents can favor O-alkylation.
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted phenyl salicylate and 4-nitrobenzyl halide in the final mixture.
Hydrolysis Products: If water is present in the reaction mixture, the 4-nitrobenzyl halide can undergo hydrolysis to form 4-nitrobenzyl alcohol.
To control the formation of these byproducts, several strategies can be employed:
| Strategy | Description | Impact on Byproduct Formation |
| Choice of Base | Using a moderately strong base, such as potassium carbonate (K₂CO₃), is often preferred over very strong bases like sodium hydride (NaH). | Minimizes the E2 elimination of the 4-nitrobenzyl halide. |
| Reaction Temperature | Maintaining a moderate reaction temperature (typically between 50-100 °C) is crucial. wikipedia.org | Higher temperatures can favor the elimination side reaction. |
| Solvent Selection | The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) is common. wikipedia.org | These solvents effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic and available for the desired SN2 reaction, thereby favoring O-alkylation. jk-sci.com |
| Exclusion of Water | Conducting the reaction under anhydrous (dry) conditions is important. | This prevents the hydrolysis of the 4-nitrobenzyl halide to 4-nitrobenzyl alcohol. |
Removal of Byproducts:
After the reaction is complete, a systematic workup procedure is necessary to remove the byproducts. A common method involves liquid-liquid extraction based on the different acid-base properties of the components. quora.comquora.com
Purification Techniques for High Purity Target Compound
Achieving a high degree of purity for this compound is essential for its use in further applications. Following the initial workup to remove the bulk of the byproducts, more refined purification techniques are employed.
The primary methods for purifying the target compound are:
Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which the target compound is soluble at high temperatures but less soluble at low temperatures. As the solution cools, the pure this compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for effective purification.
| Solvent System | Rationale |
| Ethanol (B145695)/Water | This compound is likely soluble in hot ethanol and insoluble in water. Adding water to a hot ethanolic solution can induce crystallization. |
| Ethyl Acetate (B1210297)/Hexane | The compound is dissolved in a good solvent like ethyl acetate, and a poor solvent like hexane is added until turbidity is observed. Upon cooling, crystals form. |
Column Chromatography: For achieving very high purity or for separating compounds with similar polarities, column chromatography is the method of choice. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is used to move the components down the column at different rates based on their polarity. The fractions are collected and the solvent is evaporated to yield the purified compound.
| Eluent System (Example) | Separation Principle |
| Hexane/Ethyl Acetate Gradient | Starting with a non-polar eluent (hexane) and gradually increasing the polarity by adding more ethyl acetate allows for the separation of compounds based on their affinity for the silica gel. Less polar compounds will elute first. |
The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR).
Principles of Sustainable Synthesis in the Context of this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. brainly.com In the context of producing this compound, several sustainable strategies can be applied to the Williamson ether synthesis.
Key Green Chemistry Principles and Their Application:
| Green Chemistry Principle | Application in this compound Synthesis |
| Catalysis | The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide can enhance the reaction rate, allowing for milder reaction conditions (lower temperatures) and potentially the use of less hazardous solvents, such as water. wikipedia.org Recyclable catalysts are also a key aspect of green chemistry. acs.org |
| Safer Solvents and Auxiliaries | Traditional Williamson ether synthesis often uses polar aprotic solvents like DMF, which have toxicity concerns. A greener approach involves using water as a solvent in the presence of surfactants, which can create micelles that facilitate the reaction between the water-insoluble reactants. researchgate.net Another strategy is to use microwave-assisted synthesis, which can significantly reduce reaction times and often allows for the use of greener solvents or even solvent-free conditions. benthamdirect.com |
| Energy Efficiency | Microwave-assisted synthesis can dramatically reduce the energy consumption compared to conventional heating methods by directly heating the reactants. benthamdirect.com The use of efficient catalysts can also lower the activation energy of the reaction, reducing the need for high temperatures. |
| Waste Prevention | Optimizing the reaction to maximize the yield and minimize byproduct formation is a core principle of green chemistry. This can be achieved through careful selection of reagents, catalysts, and reaction conditions as detailed in the previous sections. The use of recyclable catalysts also contributes to waste reduction. acs.org |
| Use of Renewable Feedstocks | While the immediate precursors for this specific synthesis are derived from petrochemical sources, a broader green chemistry perspective would encourage the exploration of bio-based routes to obtain the starting materials, phenol and benzoic acid derivatives, in the long term. |
By incorporating these sustainable practices, the synthesis of this compound can be made more environmentally friendly, safer, and more efficient. tandfonline.com
Reaction Mechanisms and Chemical Transformations of Phenyl 2 4 Nitrobenzyl Oxy Benzoate
Fundamental Organic Reactions of the Benzoate (B1203000) Ester and Nitrobenzyl Moiety
The benzoate ester and nitrobenzyl ether components of the molecule exhibit distinct reactivities that can be selectively targeted using appropriate reagents and conditions.
The primary site for oxidation in phenyl 2-[(4-nitrobenzyl)oxy]benzoate is the benzylic carbon of the nitrobenzyl group. Benzyl (B1604629) ethers can be oxidized to the corresponding benzoate esters or, under different conditions, cleaved to form benzaldehyde (B42025) derivatives. siu.edu
One common method for the oxidative dealkylation of benzylic ethers involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). cdnsciencepub.comorganic-chemistry.org This reagent can facilitate the cleavage of the benzyl ether, yielding an alcohol and a carbonyl compound. cdnsciencepub.com In the case of this compound, this would likely result in the formation of phenyl 2-hydroxybenzoate (phenyl salicylate) and 4-nitrobenzaldehyde (B150856).
Alternatively, hypervalent iodine reagents can directly oxidize benzyl ethers to their corresponding benzoate esters. siu.edu This transformation is proposed to proceed through a hydrogen atom abstraction from the benzylic position, followed by a single electron transfer. siu.edu Another potential transformation is the oxidation of the resulting 4-nitrobenzaldehyde to 4-nitrobenzoic acid. This can be achieved using various oxidizing agents, including household bleach (sodium hypochlorite) in the presence of sodium iodide and an alcohol solvent. tandfonline.comtandfonline.com
The benzoate ester moiety itself is generally stable to oxidation, as are the aromatic rings unless subjected to very harsh conditions. organic-chemistry.org
Table 1: Potential Oxidation Reactions and Products
This table summarizes potential oxidation pathways for this compound based on known reactions of its functional groups.
| Reagent | Reactive Site | Likely Products |
|---|---|---|
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Benzylic C-O bond | Phenyl 2-hydroxybenzoate + 4-Nitrobenzaldehyde |
| Hypervalent Iodine Reagents (e.g., mIBX) | Benzylic C-H bonds | Phenyl 2-(4-nitrobenzoyl)oxybenzoate |
| Sodium Hypochlorite (NaOCl) / Sodium Iodide (NaI) | Aldehyde (from initial oxidation) | Phenyl 2-hydroxybenzoate + 4-Nitrobenzoic acid |
The reduction of the aromatic nitro group is a fundamental and highly efficient transformation. The nitro group of this compound can be selectively reduced to a primary amine (aniline) functionality, yielding phenyl 2-[(4-aminobenzyl)oxy]benzoate. This conversion significantly alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com
The reduction proceeds through a series of intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the aniline (B41778) (Ar-NH₂). researchgate.netacs.org
A variety of methods can achieve this transformation with high chemoselectivity, leaving other functional groups like the ester intact. researchgate.nettandfonline.com Common and effective methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method. masterorganicchemistry.com
Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and robust method. masterorganicchemistry.com Common combinations include iron (Fe) or tin (Sn) with hydrochloric acid (HCl). masterorganicchemistry.comacs.org The Béchamp reduction, using iron and acetic acid, was historically significant for the industrial production of aniline. acs.org
Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Pd/C, hydrazine hydrate (H₂NNH₂·H₂O) serves as a hydrogen source for the reduction, offering good yields and selectivity. organic-chemistry.org
Table 2: Common Reagents for Nitro Group Reduction
This table outlines standard reagent systems for the reduction of aromatic nitro compounds to anilines.
| Reagent System | Description |
|---|---|
| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; a common and clean method. masterorganicchemistry.com |
| Fe, Sn, or Zn + HCl | Metal-acid reduction; a classic, high-yielding method. masterorganicchemistry.comresearchgate.netacs.org |
| FeCl₃ / Indium | A mild system that tolerates various functional groups. tandfonline.com |
| Hydrazine Hydrate + Pd/C | Catalytic transfer hydrogenation; avoids the use of pressurized H₂ gas. organic-chemistry.org |
The benzylic carbon of the 4-nitrobenzyl ether is a potential site for nucleophilic substitution, leading to the cleavage of the C-O ether bond. The electron-withdrawing nitro group at the para position can stabilize a negative charge buildup on the aromatic ring, but its primary influence on substitution at the benzylic carbon is through an inductive effect.
Cleavage of the nitrobenzyl ether can be accomplished under various conditions. For instance, a mild and efficient protocol for cleaving both o- and p-nitrobenzyl ethers involves treatment with aqueous sodium hydroxide (B78521) in methanol. nih.gov This reaction is presumed to proceed via oxidation at the benzylic position by dissolved oxygen, which facilitates the cleavage. nih.gov In this process, 4-nitrobenzaldehyde is often isolated as a by-product. nih.gov
Another pathway involves reductive activation. While the nitrobenzyl group itself may not be highly susceptible to direct substitution, its reduction can make it a better leaving group. For example, p-nitrobenzyl groups can be removed in a two-step process involving reduction to the corresponding p-aminobenzyl group, followed by oxidative cleavage. nih.gov It has also been shown that one-electron reduction of p-nitrobenzyl chlorides activates them to form radicals that can subsequently react with nucleophiles. nih.gov
Photochemical Reactivity and Decaging Mechanisms of Nitrobenzyl Compounds
Nitrobenzyl derivatives, particularly those with substitution at the ortho position, are well-known photolabile protecting groups. chempedia.infonih.gov The 4-nitrobenzyl (para) moiety in the title compound also confers photochemical reactivity, though the mechanism and efficiency can differ from the more commonly studied ortho isomer. cdnsciencepub.com The general process involves UV light-induced cleavage of the benzylic C-O bond, releasing the protected molecule—in this case, phenyl salicylate (B1505791).
The photochemistry of nitrobenzyl compounds is initiated by the absorption of UV light, which promotes the molecule to an excited triplet state. cdnsciencepub.com The subsequent steps, extensively studied for o-nitrobenzyl systems, provide a framework for understanding the potential intermediates.
Hydrogen Abstraction and Aci-Nitro Tautomer Formation: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon in an intramolecular 1,5-H shift. rsc.org This forms a transient species known as an aci-nitro tautomer or nitronic acid. nih.govrsc.orgacs.org These intermediates are characterized by strong absorption around 400 nm and are the primary photoproducts. acs.org The conversion of a nitro compound with an α-hydrogen to its aci form is a key tautomeric process. website-files.comspcmc.ac.in
Cyclic Intermediates and Rearrangement: The aci-nitro tautomer undergoes further reaction. In the classical mechanism for o-nitrobenzyl compounds, this intermediate cyclizes to form a short-lived five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govacs.org This cyclic intermediate then rearranges and fragments.
Hemiacetal Formation and Product Release: Breakdown of the cyclic intermediate can lead to the formation of a hemiacetal, which has been identified as a key, and sometimes rate-limiting, intermediate in the release of alcohols from o-nitrobenzyl ethers. acs.orgresearchgate.netacs.orgnih.gov The decomposition of this hemiacetal ultimately yields the final products: the released alcohol (phenyl salicylate) and a nitroso-aldehyde or ketone (4-nitrosobenzaldehyde). The decay of these intermediates is often studied using laser flash photolysis, with rates being highly dependent on conditions like pH. acs.org For example, in the photolysis of a 1-(2-nitrophenyl)ethyl ether at pH 7, the rate constant for the decay of the aci-nitro intermediate was found to be 5020 s⁻¹, while the final product release was much slower at 0.11 s⁻¹, limited by the breakdown of the hemiacetal. acs.org
While this mechanism is well-established for ortho isomers, the pathway for para isomers like this compound is known to be different and often less efficient. cdnsciencepub.comrsc.org
The photochemical reactions of nitrobenzyl compounds are highly sensitive to the surrounding environment, particularly solvent and pH.
Solvent Effects: For meta- and para-nitrobenzyl alcohols, the presence of water is reported to be essential for the photochemical reaction to occur. cdnsciencepub.com Irradiating these compounds in organic solvents like methanol, acetonitrile (B52724), or cyclohexane (B81311) results in no observable reaction. cdnsciencepub.com The quantum efficiency of the photoreaction decreases rapidly as the amount of water in a mixed solvent system (e.g., aqueous acetonitrile) is reduced. cdnsciencepub.com This suggests that water plays a direct role in the reaction mechanism for para-nitrobenzyl compounds, possibly by facilitating proton transfer steps. cdnsciencepub.com
pH Influence: The rates of decay for the various photoreactive intermediates are strongly dependent on pH. The reactions of para-nitrobenzyl derivatives have been shown to exhibit hydroxide ion catalysis. cdnsciencepub.com In the more studied o-nitrobenzyl systems, the decay of the aci-nitro tautomer and the breakdown of the hemiacetal intermediate are both subject to acid and base catalysis. acs.org For instance, the release rate of an alcohol from a 2-nitrobenzyl ether is limited by the hemiacetal intermediate at pH values below 8, indicating that its decomposition is the slow step in neutral or acidic conditions. acs.orgnih.gov Buffers can also directly interact with the primary aci-nitro intermediates, which can further retard the rate of product release. researchgate.netnih.gov This high degree of pH dependence allows for the fine-tuning of the release kinetics in photochemical applications.
Table 3: Summary of Influencing Factors on Photochemistry
This table highlights the key environmental factors affecting the photochemical reactions of nitrobenzyl compounds.
| Factor | Influence on this compound Photochemistry |
|---|---|
| Solvent | The photoreaction is expected to be significantly more efficient in aqueous solutions compared to organic solvents. Water is likely essential for the reaction pathway. cdnsciencepub.com |
| pH | The reaction rate is likely subject to base catalysis. The decay rates of key intermediates (aci-nitro, hemiacetal) are pH-dependent, influencing the overall rate of product release. cdnsciencepub.comacs.org |
| Buffers | The presence of buffer species (e.g., phosphate) can intercept photoreactive intermediates, potentially slowing the overall reaction rate. researchgate.netnih.gov |
Implications for Controlled Chemical Release in Material Applications
The 4-nitrobenzyl ether linkage within this compound presents a notable feature for the controlled release of chemical species in material applications. This is conceptually similar to the behavior of 4-nitrobenzyl carbamates, which have been investigated as triggers for bioreductive drugs. rsc.org In these systems, the nitro group can be selectively reduced under specific conditions, initiating a cascade of reactions that leads to the cleavage of the benzylic bond and the release of a linked molecule.
In the context of this compound, the reduction of the nitro group to an amino group would significantly alter the electronic properties of the benzyl ring. This transformation can destabilize the benzylic ether bond, making it susceptible to cleavage under milder conditions than the parent nitro compound. This principle can be harnessed in the design of smart materials where a specific stimulus, such as a chemical reductant or an enzymatic system, triggers the release of the phenyl benzoate moiety.
Table 1: Factors Influencing Controlled Release from Nitrobenzyl-Containing Materials
| Factor | Description | Implication for this compound |
| Reduction of Nitro Group | The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the primary trigger. | This electronic shift weakens the C-O bond of the benzyl ether, facilitating cleavage. |
| Substituents on the Benzyl Ring | Electron-donating groups on the benzyl ring can accelerate the fragmentation process following reduction. rsc.org | The presence of the ether oxygen at the 2-position of the benzoate ring could influence the stability of any intermediates formed during cleavage. |
| Environmental Conditions | The pH and presence of specific enzymes or chemical reagents can control the rate of nitro reduction and subsequent cleavage. | Materials incorporating this compound could be designed to release their payload in response to specific biological or chemical environments. |
The controlled release mechanism can be envisioned as a two-step process:
Triggering Event: Selective reduction of the 4-nitro group.
Release: Subsequent cleavage of the benzylic ether bond, liberating phenyl 2-hydroxybenzoate (or its derivatives depending on the cleavage pattern) and 4-aminobenzyl alcohol.
This capability makes such compounds interesting candidates for applications in drug delivery, sensor technology, and responsive coatings.
Intramolecular Cyclization and Rearrangement Phenomena in Analogous Benzoate Systems
In a related context, the rearrangement of phenyl benzoates has been shown to proceed via both intramolecular and intermolecular pathways, with the reaction conditions influencing the outcome. rsc.org For instance, the rearrangement of isotopically labeled phenyl benzoates in the presence of aluminum bromide indicated a significant intermolecular component for the formation of the ortho-acylated product, 2-hydroxybenzophenone. rsc.org This was proposed to occur through a cyclic six-membered transition state involving two ester molecules. rsc.org
For this compound, the presence of the bulky 4-nitrobenzyloxy group at the ortho position would likely introduce significant steric hindrance. This could influence the propensity for intramolecular reactions. For example, under conditions that might typically favor a Fries-type rearrangement, the steric bulk might hinder the migration of the benzoyl group to the ortho position of the phenoxy ring.
Furthermore, photochemical reactions can induce intramolecular cyclization in suitably structured molecules. nih.govrsc.org For example, vinylbenzoquinones can undergo intramolecular photocyclization to form benzofuranol derivatives. rsc.org While this compound does not possess the same chromophore, under specific photolytic conditions, reactions involving the nitrobenzyl group or the benzoate system could potentially lead to cyclized products.
Carbocation rearrangements are another class of transformations that could be relevant, particularly if the benzylic ether bond is cleaved to form a carbocation. masterorganicchemistry.comlibretexts.org However, the stability of the resulting carbocation would be a critical factor in determining the feasibility of such rearrangements.
Electrophilic Aromatic Substitution Patterns on the Phenyl and Nitrobenzyl Rings
The structure of this compound contains two distinct aromatic rings that will exhibit different reactivity and regioselectivity in electrophilic aromatic substitution (EAS) reactions.
The Phenyl Ring of the Benzoate Group:
This ring is directly attached to the ester oxygen. The lone pairs on this oxygen atom can be donated into the ring through resonance, which is an activating effect. This directs incoming electrophiles to the ortho and para positions. reddit.com However, the ester group as a whole also has an electron-withdrawing inductive effect. In the case of phenyl benzoate, the ring attached to the oxygen of the ester is generally considered to be the more activated of the two rings in the phenyl benzoate core toward EAS. reddit.comaskfilo.com
The Nitrobenzyl Ring:
This ring is substituted with a nitro group (-NO2) and an ether linkage. The nitro group is a powerful electron-withdrawing group and is strongly deactivating towards electrophilic attack. msu.edulibretexts.orgmakingmolecules.com It directs incoming electrophiles to the meta position relative to itself. The ether linkage, conversely, is an activating, ortho, para-directing group.
When both are present on the same ring, their directing effects must be considered. The nitro group is at position 4, and the benzyloxy group is at position 1. The positions ortho to the ether (positions 2 and 6) and para to the ether (position 4) are activated. The positions meta to the nitro group (positions 3 and 5) are the least deactivated by the nitro group. In this case, the positions at C3 and C5 are meta to the nitro group and ortho to the activating ether group. Therefore, electrophilic substitution on this ring would be expected to occur at the C3 and C5 positions.
The Benzoyl Ring:
The phenyl ring of the benzoyl group is attached to the carbonyl carbon of the ester. The carbonyl group is electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. vaia.com
Comparing the three aromatic rings, the phenyl ring of the benzoate group attached to the ester oxygen is the most activated towards electrophilic aromatic substitution due to the electron-donating resonance effect of the ether oxygen. The benzoyl ring is deactivated due to the electron-withdrawing nature of the carbonyl group. The nitrobenzyl ring is also significantly deactivated by the strong electron-withdrawing nitro group, although this is somewhat counteracted by the activating ether linkage.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Substituents and their Effects | Predicted Position of Substitution |
| Phenyl Ring (of benzoate) | -O-Ar (ester oxygen): Activating, ortho, para-directing | ortho and para to the ester oxygen |
| Benzoyl Ring | -C=O (ester carbonyl): Deactivating, meta-directing | meta to the carbonyl group |
| Nitrobenzyl Ring | -NO2: Strongly deactivating, meta-directing-OCH2Ar: Activating, ortho, para-directing | meta to the nitro group and ortho to the ether linkage (C3 and C5) |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational and Electronic Spectroscopy for Molecular Fingerprinting
Vibrational and electronic spectroscopy are powerful tools for identifying the functional groups present in a molecule and probing its electronic structure.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within phenyl 2-[(4-nitrobenzyl)oxy]benzoate. The spectrum is characterized by several key absorption bands.
The presence of the ester functional group is confirmed by a strong C=O stretching vibration, typically observed in the range of 1735-1750 cm⁻¹ for aryl benzoates. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1270-1150 cm⁻¹ region. researchgate.netlibretexts.org
The nitro group (NO₂) introduces two distinct and strong absorption bands. The asymmetric stretching vibration is typically found in the 1550-1515 cm⁻¹ range, while the symmetric stretching vibration appears between 1355-1335 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will generate several bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org The ether linkage (C-O-C) of the benzyl (B1604629) ether moiety is characterized by stretching vibrations, typically appearing in the 1250-1000 cm⁻¹ range. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) bridge is expected just below 3000 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O stretch | 1735-1750 | Strong |
| Ester & Ether | C-O stretch | 1270-1150 | Strong |
| Nitro | NO₂ asymmetric stretch | 1550-1515 | Strong |
| Nitro | NO₂ symmetric stretch | 1355-1335 | Strong |
| Aromatic | C-H stretch | >3000 | Weak-Medium |
| Aromatic | C=C stretch | 1600-1450 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound contains several chromophores, including the benzene (B151609) rings, the carbonyl group, and the nitro group, which are expected to give rise to distinct absorption bands.
The phenyl and benzoate (B1203000) rings are expected to exhibit π → π* transitions, typically showing strong absorption bands below 280 nm. The presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima. Aromatic nitro compounds often display a strong absorption band related to charge-transfer transitions. researchgate.net The n → π* transition of the carbonyl group in the ester is also expected, though it is often weaker and may be obscured by the more intense π → π* transitions.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* | Aromatic Rings, Nitro Group | 260-300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.
The ¹H NMR spectrum of this compound would show distinct signals for each type of proton. The integration of these signals would correspond to the number of protons in each environment.
The two protons of the benzylic methylene (-CH₂-) group are expected to appear as a singlet around 5.2-5.4 ppm. The aromatic protons of the 4-nitrophenyl ring would likely appear as two doublets in the downfield region (around 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the phenyl ester ring are expected in the range of 7.1-7.5 ppm. The four protons of the ortho-substituted benzoate ring would appear as a more complex set of multiplets between approximately 7.0 and 8.0 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 4-Nitrophenyl Protons (ortho to NO₂) | 8.1-8.3 | Doublet |
| 4-Nitrophenyl Protons (meta to NO₂) | 7.5-7.7 | Doublet |
| Benzoate Ring Protons | 7.0-8.0 | Multiplets |
| Phenyl Ester Ring Protons | 7.1-7.5 | Multiplets |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 164-166 ppm. The carbons of the aromatic rings would resonate in the 110-160 ppm region. The carbon atom attached to the nitro group would be shifted downfield, while the ipso-carbons attached to the oxygen atoms would also be in the more deshielded region of the aromatic spectrum. The benzylic methylene carbon (-CH₂) is expected to appear around 70 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 164-166 |
| Aromatic C-NO₂ | ~147 |
| Aromatic C-O (Ether & Ester) | 150-160 |
| Aromatic C-H & C-C | 115-145 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be crucial for tracing the connectivity of protons within each aromatic ring. For example, correlations would be observed between adjacent protons on the benzoate, phenyl, and 4-nitrophenyl rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4, for instance, confirming the assignment of the methylene protons to the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule. Key expected correlations for this compound would include:
A correlation from the methylene protons to the ipso-carbon of the 4-nitrophenyl ring and to the carbon of the benzoate ring attached to the ether oxygen.
Correlations from the protons on the benzoate ring to the ester carbonyl carbon.
Correlations from the protons on the phenyl ester ring to the ipso-carbon connected to the ester oxygen.
These 2D NMR techniques, used in concert, would provide unambiguous confirmation of the complete chemical structure of this compound.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS)
Detailed experimental data from Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound is not extensively documented in the available scientific literature. However, the molecular weight of the compound has been confirmed through crystallographic studies. The expected molecular weight is a fundamental parameter verified by such techniques. The fragmentation analysis under ESI-MS would theoretically involve the cleavage of the ester and ether linkages, providing valuable structural information. For instance, common fragmentation pathways for similar benzoate esters often involve the loss of the alkoxy group or cleavage at the ether linkage.
X-ray Crystallography for Solid-State Molecular Architecture
The crystal and molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing unambiguous proof of its constitution and conformation in the solid state.
The solid-state architecture of this compound is stabilized by a network of intermolecular interactions. The crystal packing is primarily directed by weak C—H···O hydrogen bonds. Specifically, a C—H···O interaction links the molecules into chains along the direction. These chains are further interconnected, forming a more complex supramolecular assembly.
The conformation of the this compound molecule in the solid state is defined by the torsion and dihedral angles between its constituent aromatic rings and the central oxybenzoate core. The dihedral angle between the mean planes of the phenyl rings is 80.8 (1)°. This significant twist indicates a non-planar arrangement of the two major aromatic systems within the molecule.
The nitro group is twisted from the plane of the benzene ring to which it is attached by a dihedral angle of 4.3 (1)°. The central C—O—C—C torsion angle of the ether linkage is 176.9 (2)°, indicating a nearly anti-periplanar conformation. These specific angular dispositions minimize steric hindrance and optimize the potential for intermolecular interactions within the crystal lattice.
Energy framework analysis further quantifies the interaction energies between molecules in the crystal. The total interaction energy is calculated to be -139.5 kJ/mol, comprising contributions from electrostatic (-69.1 kJ/mol), dispersion (-84.9 kJ/mol), and repulsion (48.4 kJ/mol) forces. The dominant dispersion and electrostatic forces underscore the importance of both van der Waals forces and hydrogen bonding in stabilizing the crystal structure. The energy frameworks illustrate a layered arrangement where the strongest interactions are within the hydrogen-bonded chains.
Data Tables
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₂₀H₁₅NO₅ |
| Formula weight | 349.33 |
| Temperature | 296(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.016(3) Å, b = 7.189(2) Å, c = 19.467(5) Å |
| β = 98.25(3)° | |
| Volume | 1664.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.393 Mg/m³ |
| Absorption coefficient | 0.838 mm⁻¹ |
| F(000) | 728 |
| Crystal size | 0.28 x 0.25 x 0.22 mm |
| Theta range for data collection | 4.54 to 67.05° |
| Reflections collected | 8219 |
| Independent reflections | 2933 [R(int) = 0.0355] |
| Final R indices [I>2sigma(I)] | R1 = 0.0515, wR2 = 0.1458 |
| R indices (all data) | R1 = 0.0636, wR2 = 0.1565 |
| Largest diff. peak and hole | 0.219 and -0.229 e.Å⁻³ |
Table 2: Selected Dihedral Angles for this compound
| Angle Description | Value (°) |
| Dihedral angle between phenyl rings | 80.8 (1) |
| Twist of nitro group from benzene ring plane | 4.3 (1) |
| C—O—C—C torsion angle of the ether linkage | 176.9 (2) |
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of phenyl 2-[(4-nitrobenzyl)oxy]benzoate. By utilizing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can determine key properties of the molecule. researchgate.net These calculations yield optimized molecular geometries, detailing bond lengths and angles with high precision.
The electronic properties are further understood by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the LUMO's localization can indicate the regions most susceptible to receiving electrons, while the HOMO's location highlights the areas most likely to donate electrons.
Furthermore, DFT calculations can map the molecular electrostatic potential (MESP). The MESP surface visually represents the charge distribution across the molecule, with color-coding indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. asrjetsjournal.org This allows for the prediction of sites prone to electrophilic or nucleophilic interactions. For this compound, the nitro group and carbonyl oxygen would be expected to be regions of high negative potential, while the aromatic protons would exhibit positive potential. ajchem-a.comasrjetsjournal.org
A summary of typical quantum chemical descriptors calculated for aromatic esters is presented below.
| Descriptor | Typical Calculated Value Range | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -3.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.5 to 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.0 to 5.0 D | Measures overall polarity of the molecule |
| Ionization Potential | 6.0 to 7.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 to 3.0 eV | Energy released upon gaining an electron |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes and dynamic behavior of flexible molecules like this compound in various environments. nih.govmdpi.com These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a detailed picture of its flexibility and preferred shapes (conformers).
For this compound, key areas of flexibility include the torsion angles around the ester linkage and the ether bond. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying low-energy, stable conformers and the energy barriers separating them. nih.govresearchgate.net This is crucial for understanding how the molecule might adapt its shape, for example, when interacting with a biological target or packing in a crystal lattice.
Computational Analysis of Non-Covalent Interactions within Molecular Assemblies
The way this compound molecules interact with each other in a solid state is governed by a network of non-covalent interactions. Computational methods are essential for identifying, quantifying, and understanding these interactions, which dictate the crystal packing and physical properties of the material. frontiersin.org
Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts. nih.gov It maps properties onto a surface defined by the molecule's electron distribution, highlighting regions involved in specific types of interactions. For this compound, this analysis would likely reveal the importance of π-π stacking interactions between the aromatic rings, C-H···O hydrogen bonds involving the carbonyl and ether oxygens, and interactions involving the nitro group. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) provides a more rigorous method to characterize these interactions by analyzing the topology of the electron density. mdpi.com This method can identify bond critical points (BCPs) between atoms, and the properties at these points can be used to classify the interactions as hydrogen bonds, van der Waals forces, or other types of non-covalent contacts, as well as to estimate their strength. mdpi.com Reduced Density Gradient (RDG) analysis is another tool that helps in visualizing weak non-covalent interactions in real space. mdpi.com
| Interaction Type | Typical Contributing Moieties | Significance for Crystal Packing |
| π-π Stacking | Phenyl and nitrophenyl rings | Contributes to the stacking arrangement of aromatic systems. |
| C-H···O Hydrogen Bonds | Aromatic C-H groups with carbonyl or ether oxygens | Provides directional stability to the crystal lattice. mdpi.com |
| Dipole-Dipole | Nitro group, Ester group | Influences the overall orientation and alignment of molecules. |
| Dispersion Forces | Entire molecule | A significant contributor to the total lattice energy. nih.gov |
Prediction of Spectroscopic Parameters for Validation and Assignment
Computational chemistry plays a vital role in the interpretation of experimental spectra by predicting spectroscopic parameters. For this compound, DFT calculations can be used to predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Theoretical vibrational frequencies are calculated by performing a frequency analysis on the optimized geometry of the molecule. ajchem-a.com While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data. researchgate.net This allows for the confident assignment of specific vibrational modes to the observed peaks in the IR and Raman spectra. For instance, the characteristic stretching frequencies of the C=O (carbonyl), C-O-C (ether), and N-O (nitro) groups can be precisely assigned. researchgate.netajchem-a.com
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. epstem.net By comparing the theoretically predicted chemical shifts with the experimental spectrum, a detailed assignment of each proton and carbon signal to its specific position in the molecular structure can be achieved. researchgate.net This is particularly useful for complex molecules where spectral overlap can make assignments challenging based on experimental data alone.
| Spectroscopic Parameter | Computational Method | Basis for Assignment |
| IR/Raman Frequencies | DFT/B3LYP Frequency Analysis | Matching scaled theoretical frequencies to experimental peaks for specific bond vibrations (e.g., C=O, C-N, N-O stretches). ajchem-a.comresearchgate.net |
| ¹H NMR Chemical Shifts | GIAO-DFT | Correlating calculated shielding tensors with experimental chemical shifts for each hydrogen atom. researchgate.netepstem.net |
| ¹³C NMR Chemical Shifts | GIAO-DFT | Correlating calculated shielding tensors with experimental chemical shifts for each carbon atom. researchgate.netepstem.net |
Elucidation of Reaction Pathway Energetics and Transition State Structures
Computational methods are indispensable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org
For reactions such as hydrolysis or transesterification of the ester group, DFT calculations can be employed to locate the transition state structure. researchgate.net The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key factor controlling the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight. rsc.orgresearchgate.net
For instance, in a nucleophilic attack on the carbonyl carbon, calculations can reveal whether the reaction proceeds through a concerted or a stepwise mechanism by identifying the presence or absence of a stable intermediate. asrjetsjournal.org The calculated activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be compared with experimental kinetic data to validate the proposed mechanism. researchgate.net This level of detail is often inaccessible through experimental means alone, making computational elucidation of reaction pathways a critical aspect of modern chemical research.
Applications of Phenyl 2 4 Nitrobenzyl Oxy Benzoate in Materials Science and Organic Synthesis
Role in Liquid Crystalline Materials Development
The molecular architecture of phenyl 2-[(4-nitrobenzyl)oxy]benzoate, characterized by a rod-like shape and significant dipole moment from the nitro group, makes it an excellent candidate for the formation of liquid crystalline phases. Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals. The introduction of specific substituents allows for the fine-tuning of their mesophase behavior, leading to the development of materials with novel electro-optical properties.
Investigation of Formation and Stability of Ferroelectric Nematic Phases
While direct studies on this compound are not extensively documented in the context of ferroelectric nematic (NF) phases, research on structurally analogous compounds provides significant insight. The discovery of the NF phase in materials like RM734 (4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate) has spurred investigation into molecules with similar high polarity and specific geometry. The key features of these molecules are a strong terminal dipole (provided by the nitro group) and a bent or "hockey-stick" shape, which are thought to facilitate the polar ordering required for ferroelectricity in a nematic phase. The ether linkage in this compound provides a different geometry compared to the ester linkage in many studied ferroelectric nematogens, and its investigation could reveal new structure-property relationships governing the stability of the NF phase.
Influence of Molecular Structure on Nematic and Smectic Phases
The transition between different liquid crystalline phases, such as nematic and smectic, is highly dependent on molecular structure. For phenyl benzoate-based liquid crystals, modifications to the molecular core or terminal groups can drastically alter the observed phases.
Key structural influences include:
Terminal Chains: The length and flexibility of alkyl or alkoxy chains at the termini of the molecule influence the degree of intermolecular attraction and spatial packing, which can favor the formation of more ordered smectic phases over nematic phases.
Lateral Substituents: The introduction of atoms or small groups (e.g., fluorine, methyl) onto the sides of the molecular core disrupts the close packing of the molecules. This steric hindrance can destabilize smectic phases and either lower the clearing point (the temperature of transition to an isotropic liquid) or, in some cases, stabilize nematic phases.
Studies on related phenyl benzoate systems have shown that even subtle changes, such as the position of a methoxy (B1213986) group, can determine whether a material exhibits a conventional nematic phase, a ferroelectric nematic phase, or both.
Correlation of Molecular Geometry with Mesophase Behavior and Thermal Transitions
The specific geometry of a molecule is a primary determinant of its liquid crystalline behavior and the temperatures at which phase transitions occur. In molecules like this compound, the dihedral angle between the aromatic rings and the conformation of the ether linkage are critical. A more linear, rigid molecular shape generally leads to higher thermal stability of the mesophases, resulting in higher melting and clearing points.
The presence of the nitrobenzyl group contributes a significant transverse dipole moment, which can lead to strong intermolecular interactions. The balance between these dipole-dipole interactions and the steric effects of the molecule's shape dictates the type of mesophase formed. For example, molecules that favor head-to-tail antiparallel pairing tend to form conventional nematic or smectic A phases, whereas a tendency for parallel polar ordering is a prerequisite for the formation of the ferroelectric nematic phase.
| Structural Modification | Expected Effect on Molecular Geometry | Predicted Impact on Phase Transition Temperatures |
|---|---|---|
| Addition of a lateral fluorine atom | Increases steric bulk, reduces shape anisotropy | Decrease in Nematic-Isotropic (TNI) temperature |
| Lengthening a terminal alkyl chain | Increases molecular length and flexibility | May stabilize smectic phases, potentially increasing Smectic-Nematic (TSN) temperature |
| Replacing ester with ether linkage | Alters bond angles and core flexibility | Variable; can either increase or decrease mesophase stability depending on the overall structure |
Utility as a Building Block and Intermediate in Complex Organic Synthesis
Beyond materials science, the chemical structure of this compound makes it a valuable starting material or intermediate for synthesizing more complex molecules, including other functional materials and heterocyclic compounds.
Derivatization for the Synthesis of Functional Material Precursors
The phenyl benzoate framework is a common scaffold in the synthesis of various functional organic materials. nih.gov The nitro group on the benzyl (B1604629) moiety is particularly useful as it can be readily reduced to an amine. This resulting amino group serves as a versatile chemical handle for a wide range of subsequent reactions, including:
Amide or Imide Formation: Reaction with acyl chlorides or anhydrides to attach photo-responsive groups (like azobenzenes), polymerizable units (like acrylates or methacrylates), or other functional moieties.
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or coupling reactions to introduce a variety of substituents (e.g., halogens, cyano groups).
Schiff Base Formation: Condensation with aldehydes to form imines, which can be used to create new liquid crystals or ligands for metal complexes.
Through these transformations, the basic this compound structure can be elaborated into precursors for polymers, dyes, and pharmaceutical compounds. researchgate.netrsc.org
Synthesis of Heterocyclic Compounds (e.g., Oxazoles, Imidazoles, Benzoxazepines)
The functional groups within this compound and its derivatives can participate in cyclization reactions to form various heterocyclic systems. While direct use of this specific compound is not widely reported for these syntheses, its constituent parts are common in heterocyclic chemistry.
For instance, derivatives of the benzoate portion, such as those containing an ortho-aminophenol, are direct precursors to benzoxazoles . mdpi.com Similarly, intermediates derived from the nitrobenzyl moiety can be used to construct nitrogen-containing heterocycles. For example, α-haloketones derived from a related acetophenone (B1666503) can react with cyanates to form the basis of an imidazole ring. nih.gov Furthermore, α-aminoketones can be used in reactions to synthesize oxazoles . google.com The synthesis of benzoxazepines often involves the intramolecular cyclization of precursors containing both an aromatic ring and a side chain with appropriate functional groups, a structure that could be engineered from a suitably modified phenyl benzoate derivative.
Electrochemical Properties and Redox Behavior, with Focus on Phenyl Benzoate Reduction
The electrochemical behavior of this compound is primarily dictated by the redox-active nitrobenzyl and phenyl benzoate moieties. The reduction of this compound is expected to be a multi-step process, with the nitro group being the most readily reduced functional group.
The electrochemical reduction of aromatic nitro compounds is a well-studied process that typically proceeds through a series of one-electron transfer steps. rsc.org In aprotic media, the nitro group can undergo reversible one-electron reduction to form a radical anion. Further reduction can lead to the formation of the dianion and subsequently the nitroso and hydroxylamine (B1172632) derivatives. The presence of proton donors can significantly influence the reduction pathway. rsc.org The 4-nitrobenzyl ether moiety in the target compound is expected to follow a similar reduction mechanism. The one-electron reduction of a similar compound, p-nitrobenzyl bromide, has been shown to generate a radical anion which then undergoes cleavage of the C-Br bond. nih.gov A similar cleavage of the C-O bond in the ether linkage of this compound could be anticipated following the initial reduction of the nitro group.
The phenyl benzoate core also exhibits electrochemical activity. Studies on p-phenylbenzophenone have shown that it undergoes irreversible reduction in various media. researchgate.net The reduction process is diffusion-controlled, and the peak potentials vary with the scan rate, which is characteristic of an irreversible process. researchgate.net The reduction of the phenyl benzoate portion of the target molecule would likely occur at more negative potentials compared to the nitro group reduction.
Table 1: Expected Electrochemical Reduction Steps of this compound
| Step | Proposed Transformation | Influencing Factors |
| 1 | One-electron reduction of the nitro group to a radical anion | Solvent, supporting electrolyte |
| 2 | Cleavage of the benzyl ether C-O bond | Stability of the radical anion |
| 3 | Further reduction of the nitro group intermediates | Presence of proton donors |
| 4 | Reduction of the phenyl benzoate carbonyl group | Electrode material, pH of the medium |
Exploration in Polymer Chemistry for Advanced Macromolecular Structures
The presence of the 4-nitrobenzyl ether and phenyl benzoate functionalities in this compound opens up possibilities for its use in polymer chemistry to create advanced macromolecular structures.
The o-nitrobenzyl group, a close relative of the 4-nitrobenzyl group, is a well-known photo-labile protecting group and has been extensively used in polymer science. researchgate.net Polymers containing o-nitrobenzyl esters can be designed to be photo-responsive, allowing for the alteration of polymer properties upon irradiation. nih.gov For instance, o-nitrobenzyl methacrylate (B99206) has been polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create block copolymers that can be cleaved with UV light. researchgate.net Similarly, it is conceivable that a monomer derived from this compound could be incorporated into polymers. The photo-cleavable nature of the nitrobenzyl group could then be exploited to create degradable polymers, photo-patternable materials, or drug delivery systems where the release of an encapsulated agent is triggered by light.
Phenyl benzoate and its derivatives are also valuable in polymer science. They are used as plasticizers to enhance the flexibility of polymers like PVC. nih.gov Furthermore, phenyl benzoate-based monomers have been synthesized to create liquid crystalline polymers. rsc.orgupenn.edu These polymers can exhibit self-organizing properties, leading to materials with anisotropic mechanical and optical properties. By incorporating the this compound structure into a polymer backbone or as a side chain, it might be possible to create liquid crystalline polymers with photo-responsive behavior. This could lead to materials where the liquid crystalline phase transitions can be modulated by light.
The synthesis of polymers from a monomer based on this compound could potentially be achieved through various polymerization techniques, depending on the specific design of the monomer. For example, if vinyl or acrylate (B77674) functionalities were introduced to the molecule, radical polymerization could be employed.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Functionality | Trigger for Functionality |
| Linear Homopolymer | Photo-degradable material | UV light |
| Block Copolymer | Photo-responsive micelles or nanoparticles | UV light |
| Side-chain Functionalized Polymer | Photo-tunable liquid crystalline material | UV light and temperature |
| Cross-linked Network | Photo-patternable hydrogel or elastomer | UV light |
Potential in the Development of Advanced Optoelectronic Materials (e.g., OLEDs, LCDs, Organic Semiconductors)
The aromatic and polarizable nature of this compound suggests its potential for use in advanced optoelectronic materials. The combination of the electron-withdrawing nitro group and the extended π-system of the phenyl benzoate core could lead to interesting photophysical and electronic properties.
In the field of Organic Light-Emitting Diodes (OLEDs), materials with high thermal stability and the ability to form uniform thin films are required. Benzophenone (B1666685) derivatives, which share a structural similarity with the phenyl benzoate part of the target molecule, have been investigated as host materials and emitters in OLEDs. nih.gov The twisted geometry of benzophenone can reduce intermolecular interactions and self-quenching effects, which is beneficial for OLED performance. nih.gov While the nitro group can sometimes act as a fluorescence quencher, its presence in a carefully designed molecular architecture can also be used to tune the electronic properties of the material. Pyrene-benzimidazole derivatives, for example, have been developed as blue emitters for OLEDs, where steric hindrance is used to prevent π-π stacking and excimer formation. nih.gov It is plausible that derivatives of this compound could be designed to have suitable energy levels for use as host materials or as components in emissive layers.
The rigid, rod-like structure that can be associated with phenyl benzoate derivatives makes them candidates for applications in Liquid Crystal Displays (LCDs). Phenyl benzoate-based monomers have been used to synthesize liquid crystalline polymers with tunable mesophase behavior. rsc.orgupenn.edu The orientation of benzyl alcohol and benzyl alkyl ethers has been studied in nematic lyotropic liquid crystals, indicating that such molecules can align within a liquid crystalline matrix. nih.gov The introduction of the polar nitro group in this compound could enhance the dipole moment of the molecule, which is a crucial parameter for the electro-optical switching in LCDs. Furthermore, the photo-cleavable nature of the nitrobenzyl group could be exploited to create photo-patternable alignment layers or to permanently fix a certain liquid crystal orientation.
As an organic semiconductor, the charge transport properties of this compound would be of primary interest. The electron-withdrawing nitro group would likely make it an n-type (electron-transporting) material. The charge carrier mobility would depend on the molecular packing in the solid state. The potential for this compound in organic semiconductors would need to be evaluated through the fabrication and characterization of thin-film transistors.
Table 3: Potential Optoelectronic Applications of this compound Derivatives
| Application | Key Property | Potential Role |
| OLEDs | Suitable HOMO/LUMO levels, thermal stability | Host material, electron-transporting layer |
| LCDs | Anisotropic shape, high dipole moment | Liquid crystal dopant, photo-alignable component |
| Organic Semiconductors | Electron-deficient aromatic core | n-type semiconductor |
Advanced Structure Property Relationship Studies of Phenyl 2 4 Nitrobenzyl Oxy Benzoate Derivatives
Quantitative and Qualitative Analysis of Substituent Effects on Chemical Reactivity
The chemical reactivity of phenyl 2-[(4-nitrobenzyl)oxy]benzoate is profoundly influenced by the electronic and steric nature of substituents introduced onto its aromatic rings. The inherent reactivity of the ester functional group, particularly its susceptibility to nucleophilic acyl substitution, can be finely tuned by these modifications.
The 4-nitro group on the benzyl (B1604629) moiety is a strong electron-withdrawing group (-NO₂). Through resonance and inductive effects, it significantly reduces the electron density of the benzylic ether oxygen. This electronic pull is transmitted through the benzoate (B1203000) ring, ultimately affecting the electrophilicity of the carbonyl carbon of the ester. The increased partial positive charge on this carbon atom renders the molecule more susceptible to nucleophilic attack compared to an unsubstituted analogue.
Conversely, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the phenyl or the benzoate ring would further modulate this reactivity. For instance, placing an EDG such as a methoxy (B1213986) group (-OCH₃) on the phenyl ring would increase the nucleophilicity of the leaving phenoxide group, potentially slowing down the rate of hydrolysis. In contrast, an EWG like a cyano group (-CN) on the same ring would make the phenoxide a better leaving group, thus accelerating the reaction.
Studies on analogous systems, such as substituted benzoic acids, have demonstrated a clear correlation between the electronic properties of substituents and reaction rates. researchgate.netnih.gov For example, research on the reactivity of benzoquinone derivatives with thiols showed that the presence of electron-withdrawing substituents significantly enhanced the reaction rates compared to electron-donating substituents. nih.gov This principle can be directly applied to the this compound system.
Quantitative analysis of these effects can be achieved through techniques like Hammett plots, which correlate reaction rate constants with substituent constants (σ). For the hydrolysis of a series of substituted this compound derivatives, a positive ρ (rho) value in the Hammett equation would be expected, indicating that the reaction is favored by electron-withdrawing substituents.
Furthermore, quantitative ¹H-NMR (q¹H-NMR) spectroscopy can be employed to monitor reaction kinetics and determine the specific activity of enzymes in reactions involving these substrates, providing insights into both steric and electronic effects. nih.gov
Table 1: Hypothetical Kinetic Data for the Hydrolysis of Substituted this compound Derivatives This table presents illustrative data to demonstrate the expected substituent effects.
| Substituent on Phenyl Ring | Substituent Type | Hammett Constant (σ) | Relative Rate of Hydrolysis |
|---|---|---|---|
| 4-OCH₃ | Electron-Donating | -0.27 | 0.5 |
| 4-CH₃ | Electron-Donating | -0.17 | 0.8 |
| H | Neutral | 0.00 | 1.0 |
| 4-Cl | Electron-Withdrawing | 0.23 | 3.5 |
| 4-CN | Electron-Withdrawing | 0.66 | 15.2 |
Correlation of Molecular Geometry with Macroscopic Material Properties
The three-dimensional arrangement of this compound derivatives, including parameters such as molecular length, diameter, and dipole moments, plays a crucial role in determining their macroscopic material properties. These properties can range from melting points and solubility to the formation of liquid crystalline phases.
In derivatives designed for liquid crystallinity, for example, the length-to-diameter ratio (aspect ratio) is a critical parameter. By systematically modifying the substituents, one can alter this ratio and influence the stability and type of mesophases formed. For instance, the addition of long alkyl chains to either the phenyl or the benzoate ring could promote the formation of smectic or nematic phases.
Research on related benzoic acid derivatives has shown that intermolecular hydrogen bonding can lead to the formation of self-assembled supramolecular structures with liquid crystalline properties. researchgate.net While this compound lacks the hydrogen-bonding hydroxyl group, the strong dipole-dipole interactions and potential for π-π stacking can similarly guide the formation of ordered structures.
Computational modeling, such as Density Functional Theory (DFT), can be used to calculate molecular geometries, dipole moments, and other electronic properties. These calculated parameters can then be correlated with experimentally observed macroscopic properties.
Table 2: Calculated Molecular Properties and Observed Macroscopic Behavior of Hypothetical this compound Derivatives This table presents illustrative data to demonstrate the expected correlations.
| Substituent | Molecular Length (Å) | Dipole Moment (Debye) | Melting Point (°C) | Liquid Crystal Phase |
|---|---|---|---|---|
| H | 15.2 | 4.8 | 125 | None |
| 4'-Hexyloxy | 22.5 | 5.1 | 110 | Nematic |
| 3,4'-Dihexyloxy | 23.1 | 5.5 | 98 | Smectic A |
| 4'-Cyano | 16.0 | 8.2 | 145 | None |
Investigation of Stereochemical Considerations and Their Impact on Molecular and Supramolecular Behavior
Stereochemistry introduces another layer of complexity and opportunity in the study of this compound derivatives. The primary stereochemical feature in the parent molecule is the conformational isomerism around the ester linkage.
Esters generally exhibit a preference for the Z (or s-cis) conformation, where the carbonyl oxygen and the α-carbon of the alcohol-derived group are on the same side of the C-O single bond. wikipedia.org This preference is a result of a balance between steric hindrance and stabilizing electronic effects like hyperconjugation. wikipedia.org In this compound, the bulky phenyl group and the benzyloxy moiety will influence the rotational barrier and the equilibrium between the Z and E (or s-trans) conformers. While the Z form is expected to be dominant, the energetic difference may be small enough to allow for a population of the E conformer, which could have distinct chemical and physical properties.
The introduction of chiral centers into the molecule would have a profound impact on its supramolecular behavior. For example, if a chiral substituent is introduced on the phenyl ring or if a chiral alcohol is used in place of phenol (B47542) during synthesis, the resulting enantiomers or diastereomers could self-assemble into chiral superstructures, such as helical liquid crystal phases (cholesteric phases).
The specific stereochemistry would also be critical in any potential biological application or interaction with chiral environments, as enantiomers often exhibit different biological activities.
The study of these stereochemical aspects requires advanced analytical techniques such as circular dichroism (CD) spectroscopy to probe the chiral nature of the molecules and their aggregates, as well as high-resolution NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine the preferred conformations in solution.
Q & A
Basic: What synthetic routes are effective for preparing phenyl 2-[(4-nitrobenzyl)oxy]benzoate?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or etherification reactions . Key steps include:
- Coupling 2-hydroxybenzoic acid derivatives with 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide).
- Protecting group strategies : Use methyl or ethyl esters to temporarily block the carboxylic acid group during synthesis (e.g., methyl 2-hydroxybenzoate in ) .
- Reaction Optimization : demonstrates yields of 35–89% for analogous nitrobenzyl ethers using O-VBX1a (a hypervalent iodine reagent) in DMF/K₂CO₃ at 60–80°C . highlights similar conditions for synthesizing 2-[(4-nitrobenzyl)oxy]benzaldehyde, a structural precursor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
